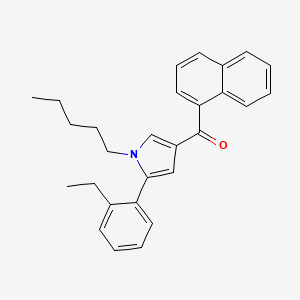
(5-(2-ethylphenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It acts as an agonist of the CB1 and CB2 receptors, with a strong selectivity for the CB2 receptor over the CB1 receptor . This compound was first synthesized in 2006 by John W. Huffman and colleagues to examine the nature of ligand binding to the CB1 receptor .
Preparation Methods
The synthesis of JWH-365 involves the reaction of 1-pentyl-1H-pyrrole-3-carboxylic acid with 2-ethylphenylmagnesium bromide, followed by the reaction with 1-naphthoyl chloride . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods for synthetic cannabinoids like JWH-365 often involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
JWH-365 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: JWH-365 can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
JWH-365 has several scientific research applications:
Mechanism of Action
JWH-365 exerts its effects by acting as an agonist of the CB1 and CB2 receptors. It binds to these receptors, mimicking the effects of naturally occurring cannabinoids. The compound has a strong selectivity for the CB2 receptor, which is primarily found in the immune system . This selectivity makes JWH-365 a valuable tool for studying the role of CB2 receptors in various physiological processes and for developing new therapeutic agents targeting these receptors .
Comparison with Similar Compounds
JWH-365 is part of a larger family of synthetic cannabinoids known as the JWH series, named after John W. Huffman. Similar compounds include:
Properties
CAS No. |
914458-23-4 |
|---|---|
Molecular Formula |
C28H29NO |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
[5-(2-ethylphenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C28H29NO/c1-3-5-10-18-29-20-23(19-27(29)25-16-9-6-12-21(25)4-2)28(30)26-17-11-14-22-13-7-8-15-24(22)26/h6-9,11-17,19-20H,3-5,10,18H2,1-2H3 |
InChI Key |
SNWJCZXZSGPAJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C=C1C2=CC=CC=C2CC)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















